molecular formula C21H21NO3 B2910669 (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 1613190-14-9

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B2910669
CAS No.: 1613190-14-9
M. Wt: 335.403
InChI Key: KGKUOWSOZHXCPL-UYRXBGFRSA-N
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Description

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzylidene group, a hydroxy group, and a piperidinylmethyl group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene moiety. The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions using piperidine and an appropriate leaving group on the benzofuran ring. The hydroxy group is often introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of benzyl-substituted benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to hydrophobic pockets, while the hydroxy group can form hydrogen bonds with active site residues. The piperidinylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-benzylidene-1-benzofuran-3(2H)-one: Lacks the hydroxy and piperidinylmethyl groups, resulting in different chemical properties and biological activities.

    6-hydroxy-1-benzofuran-3(2H)-one:

    7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one: Lacks the benzylidene and hydroxy groups, leading to different interaction profiles with biological targets.

Uniqueness

The unique combination of functional groups in (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one provides it with distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-18-10-9-16-20(24)19(13-15-7-3-1-4-8-15)25-21(16)17(18)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKUOWSOZHXCPL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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